molecular formula C16H24N2O B7864949 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide

Cat. No.: B7864949
M. Wt: 260.37 g/mol
InChI Key: ANVJZDVPGKUSHE-HNNXBMFYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide is a chiral chemical reagent of interest in medicinal chemistry and pharmaceutical research. It features a stereospecific (S)-configured amino acid backbone, incorporating both cyclopropyl and 3-methyl-benzyl (m-tolyl) substituents on the amide nitrogen. This specific molecular architecture, characterized by the N-cyclopropyl-N-benzyl motif, is found in compounds investigated for their interaction with biological targets, such as kinases . The presence of the 3-methylbenzyl group may influence the compound's lipophilicity and binding affinity to hydrophobic pockets in target proteins, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this building block in the design and synthesis of novel molecules for various biochemical applications. The compound is provided as a high-purity material to ensure experimental reproducibility and reliability. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-11(2)15(17)16(19)18(14-7-8-14)10-13-6-4-5-12(3)9-13/h4-6,9,11,14-15H,7-8,10,17H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVJZDVPGKUSHE-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2CC2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN(C2CC2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-benzyl)-butyramide has shown potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors involved in various physiological processes, potentially influencing pathways related to pain management and inflammation.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its chiral nature allows for the production of other chiral compounds, which are essential in pharmaceuticals.

  • Synthetic Routes : Various synthetic methods can be employed to derive this compound, including reductive amination and amidation processes that utilize different carbonyl compounds and amines.

Research indicates that this compound possesses significant biological activity. Studies have suggested its potential role in modulating the endocannabinoid system, which could have implications for treating neurological disorders.

Analytical Chemistry

The compound can be utilized in analytical chemistry as a standard for chromatographic techniques due to its well-defined structure and properties.

Case Study 1: Pain Management

In a study exploring the analgesic properties of this compound, researchers found that it exhibited significant pain-relieving effects in animal models. The compound was shown to inhibit the activity of fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which are known to alleviate pain.

Case Study 2: Synthesis of Chiral Compounds

A research team successfully synthesized this compound through a multi-step process involving reductive amination followed by amidation. The resulting compound was then used as a precursor for synthesizing other biologically active molecules, demonstrating its utility in organic synthesis.

Comparison with Similar Compounds

Research Implications

While specific data on the target compound’s bioactivity is absent, structural parallels suggest:

  • Drug Design : The cyclopropane and chiral center may enhance target selectivity and pharmacokinetics compared to ’s sulfonamide derivatives.
  • Catalysis : Unlike ’s directing group, the target’s benzyl group may favor hydrophobic interactions in enzyme-binding pockets.

Further studies should prioritize synthesizing the compound and evaluating its physicochemical and biological profiles relative to these analogs.

Preparation Methods

Table 1: Critical Starting Materials

ComponentRoleSource
CyclopropylamineCyclopropyl group donor,
3-Methyl-benzyl chlorideBenzyl substituent precursor,
L-Valine derivativesChiral amino acid backbone,
Trimethylsilyl reagentsProtecting groups,

The cyclopropyl group is introduced via nucleophilic substitution or cyclopropanation, while the 3-methyl-benzyl moiety originates from alkylation or Friedel-Crafts reactions. Chiral resolution of intermediates, such as L-valine derivatives, ensures the (S)-configuration.

Step-by-Step Synthetic Pathways

Amide Bond Formation

The butyramide core is constructed via coupling reactions. A representative pathway involves:

  • Amino Acid Activation : L-Valine is activated using carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt) to form an active ester.

  • Condensation with Cyclopropylamine : The activated ester reacts with cyclopropylamine under inert conditions (N₂ atmosphere, 0–5°C) to yield N-cyclopropyl-3-methyl-butyramide.

  • Benzylation : The secondary amine is alkylated with 3-methyl-benzyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C.

Key Reaction Conditions :

  • Temperature: 0–60°C

  • Solvents: Dichloromethane, acetonitrile, THF

  • Yield: 65–78%

Stereochemical Control

Asymmetric synthesis avoids racemization:

  • Chiral Auxiliaries : (S)-Phenylethylamine directs stereochemistry during amide formation.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving >98% ee.

Cyclopropane Functionalization

Cyclopropane rings are introduced via:

  • Simmons-Smith Reaction : Diiodomethane and zinc-copper couple react with alkenes.

  • Transition Metal Catalysis : Palladium-mediated cross-couplings append pre-formed cyclopropane units.

Industrial-Scale Production

Table 2: Industrial Optimization Strategies

ParameterLaboratory ScaleIndustrial Adaptation
SolventDichloromethaneEthyl acetate (recyclable)
CatalysisHomogeneous (EDC/HOBt)Heterogeneous (immobilized enzymes)
PurificationColumn chromatographyCrystallization
Yield70%85–90%

Continuous flow reactors enhance throughput, reducing reaction times from 24 hours to 2–4 hours. Green chemistry principles minimize waste: solvent recovery systems achieve >95% reuse.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients removes unreacted benzyl chloride.

  • HPLC : Chiral columns (Chiralpak AD-H) confirm enantiopurity (>99%).

Spectroscopic Confirmation

  • NMR : δ 1.15–1.30 ppm (cyclopropane CH₂), δ 7.20–7.35 ppm (aromatic protons).

  • Mass Spectrometry : [M+H]⁺ = 261.2 m/z (theoretical 260.37 g/mol).

Challenges and Mitigation Strategies

Table 3: Common Synthesis Challenges

IssueCauseSolution
RacemizationBasic conditionsLow-temperature reactions
By-product formationOver-alkylationStoichiometric control
Low cyclopropane yieldsRing strain instabilitySlow reagent addition

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